

2-(4-Aminocyclohexyl)ethanol molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(4-Aminocyclohexyl)ethanol**

Cat. No.: **B113113**

[Get Quote](#)

An In-depth Technical Guide to **2-(4-Aminocyclohexyl)ethanol**

This technical guide provides comprehensive information on the molecular properties and a detailed synthetic route for **2-(4-aminocyclohexyl)ethanol**, a valuable building block for researchers, scientists, and professionals in drug development.

Molecular Profile

The fundamental molecular data for **2-(4-aminocyclohexyl)ethanol** is summarized in the table below, providing a quick reference for its chemical identity and properties.

Property	Value
Molecular Formula	C ₈ H ₁₇ NO
Molecular Weight	143.23 g/mol
IUPAC Name	2-((1r,4r)-4-aminocyclohexyl)ethan-1-ol
CAS Number	506428-44-0

Synthesis of **2-(4-Aminocyclohexyl)ethanol**: Experimental Protocol

The synthesis of **2-(4-aminocyclohexyl)ethanol** can be achieved through a two-step process involving the initial preparation of its precursor, ethyl 2-(4-aminocyclohexyl)acetate, followed by its reduction to the target alcohol.

Step 1: Synthesis of Ethyl 2-(4-aminocyclohexyl)acetate

This procedure is adapted from methodologies described in patent literature, which detail the synthesis of this key intermediate.^[1] The synthesis involves a multi-stage process starting from 4-nitrophenylacetic acid.^{[2][3]}

Materials and Reagents:

- 4-Nitrophenylacetic acid
- Deionized water
- 10% Palladium on carbon (Pd/C)
- Hydrogen gas (H₂)
- Nitrogen gas (N₂)
- Ethanol
- Hydrochloric acid (HCl) in ethanol
- Acetonitrile

Procedure:

- Hydrogenation (Step 1a):
 - In a suitable autoclave, charge 4-nitrophenylacetic acid and deionized water.
 - Add a suspension of 10% Pd/C in deionized water.
 - Inert the atmosphere with nitrogen.

- Introduce hydrogen gas and conduct the hydrogenation at a temperature of 44-46°C and a pressure of up to 0.6 bar until the initial hydrogen uptake slows.[2][3]
- Hydrogenation (Step 1b):
 - Increase the temperature to 55-58°C and continue the hydrogenation with a hydrogen pressure of up to 4.0 bar until hydrogen consumption ceases.[2][3]
 - Cool the reaction mixture, purge with nitrogen, and filter the catalyst.
- Esterification and Isolation:
 - The resulting aqueous solution of 4-aminocyclohexylacetic acid is concentrated under vacuum.
 - Ethanol is added, and the mixture is heated to reflux with hydrochloric ethanol for approximately 2 hours to facilitate esterification.[2][3]
 - The solvent is removed under vacuum, and acetonitrile is added to the residue.
 - The mixture is cooled to 0 to -5°C to crystallize the product.
 - The crystals of ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride are collected by filtration, washed with cold acetonitrile, and dried.[3]

Step 2: Reduction of Ethyl 2-(4-aminocyclohexyl)acetate to 2-(4-Aminocyclohexyl)ethanol

This step involves the reduction of the ester functional group to a primary alcohol using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).[4]

Materials and Reagents:

- Ethyl 2-(4-aminocyclohexyl)acetate hydrochloride
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Lithium Aluminum Hydride (LiAlH₄)

- Aqueous acid (e.g., H_3O^+) for workup
- Anhydrous sodium sulfate

Procedure:

- Preparation:
 - In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH_4 in anhydrous diethyl ether or THF.
 - In a separate flask, dissolve ethyl 2-(4-aminocyclohexyl)acetate in the same anhydrous solvent. The hydrochloride salt should be neutralized to the free base prior to this step.
- Reduction:
 - Slowly add the solution of the ester to the stirred suspension of LiAlH_4 at a controlled temperature (typically 0°C).
 - After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
- Workup and Isolation:
 - Carefully quench the excess LiAlH_4 by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water.
 - The resulting precipitate is filtered off, and the organic layer is separated.
 - The aqueous layer is extracted with additional portions of the organic solvent.
 - The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield **2-(4-aminocyclohexyl)ethanol**.

Synthetic Workflow Visualization

The following diagram illustrates the key stages in the synthesis of **2-(4-aminocyclohexyl)ethanol**, from the precursor synthesis to the final reduction step.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 2. lookchem.com [lookchem.com]
- 3. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [2-(4-Aminocyclohexyl)ethanol molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b113113#2-4-aminocyclohexyl-ethanol-molecular-weight-and-formula\]](https://www.benchchem.com/product/b113113#2-4-aminocyclohexyl-ethanol-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com